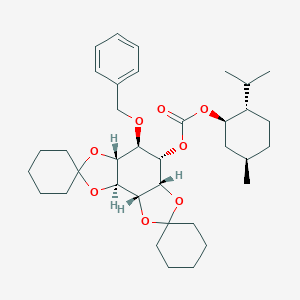

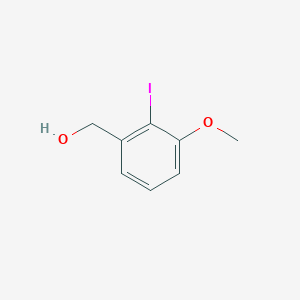

![molecular formula C8H10O3 B061601 Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 180464-92-0](/img/structure/B61601.png)

Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

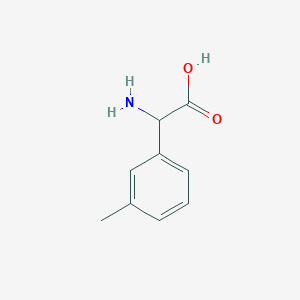

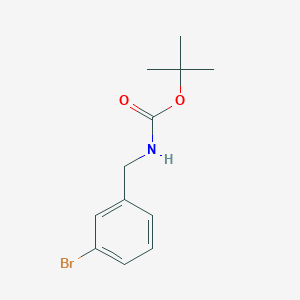

Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Incorporation into Peptides

Derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, synthesized starting from [1.1.1]propellane, serve as rigid analogues of γ-aminobutyric acid and have been successfully incorporated into linear and cyclic peptides. This represents a significant contribution to peptide chemistry, offering new avenues for developing peptide-based therapeutics and biochemical tools (Pätzel et al., 2004).

Ring Opening Reactions

The study on the synthesis and ring-opening reactions of 2-silabicyclo[2.1.0]pentane highlights the compound's utility in generating structures with diverse functional groups. This work opens up new possibilities for the synthesis of complex molecules with potential applications in drug development and materials science (Maas et al., 2004).

Anticancer Drug Development

Research into amino acetate functionalized Schiff base organotin(IV) complexes, involving the reaction of potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate with PhnSnCl4-n, demonstrates potential applications in anticancer drug development. These complexes have shown notable cytotoxicity against various human tumor cell lines, indicating their promise as anticancer agents (Basu Baul et al., 2009).

Bioisosteres for Drug Design

The synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, as reported by Hughes et al. (2019), illustrates the application of bicyclo[1.1.1]pentanes as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes in drug design. This method facilitates the incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, highlighting its utility in the development of novel therapeutics (Hughes et al., 2019).

Enantioselective C–H Functionalization

The enantioselective C–H functionalization of bicyclo[1.1.1]pentanes represents a groundbreaking approach to accessing chiral substituted bicyclo[1.1.1]pentanes, crucial for pharmaceutical research and development. This innovative strategy, employing intermolecular sp3 C–H insertion reactions, facilitates the creation of chiral BCP derivatives, showcasing the compound's significance in synthetic organic chemistry and drug discovery (Garlets et al., 2020).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-6(10)8-2-7(3-8,4-8)5-9/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHCZCYZLWROJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)(C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopentyl[4-(methylsulfanyl)phenyl]methanone](/img/structure/B61549.png)